

Technical Guide: The Chemical & Physical Architecture of 4-Fluoro-5-hydroxyquinoline

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Compound of Interest

Compound Name: 4-Fluoro-5-hydroxyquinoline

Cat. No.: B11922153

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Executive Summary

4-Fluoro-5-hydroxyquinoline (4-F-5-HQ) is a high-value heteroaromatic intermediate characterized by a "push-pull" electronic system. Unlike the stable 4-quinolone antibiotics (which possess a carbonyl at C4), this molecule features a reactive C4–Fluorine bond activated by the quinoline nitrogen, making it a potent electrophile for Nucleophilic Aromatic Substitution (S_NAr). Simultaneously, the C5–Hydroxyl group serves as a peri-positioned hydrogen bond donor/acceptor, offering unique selectivity filters in kinase inhibitor design and bioisosteric replacement.

This guide analyzes its structural dynamics, synthetic pathways, and utility as a pharmacophore scaffold.^[1]

Part 1: Molecular Architecture & Electronic Properties

Structural Nomenclature

- IUPAC Name: 4-Fluoroquinolin-5-ol

- Molecular Formula: C₉H₆FNO
- Molecular Weight: 163.15 g/mol
- Core Scaffold: Quinoline (Benzo[b]pyridine)

Electronic "Push-Pull" System

The reactivity of 4-F-5-HQ is defined by the interplay between the electron-deficient pyridine ring and the electron-rich phenol moiety.

- The Electrophilic Warhead (C4-F): The nitrogen atom at position 1 withdraws electron density from positions 2 and 4 via resonance. This makes the carbon at position 4 highly electrophilic. The fluorine atom, being highly electronegative, further polarizes the C-C bond, lowering the activation energy for nucleophilic attack.
- The Peri-Effect (C5-OH): The hydroxyl group at C5 is sterically adjacent ("peri") to the C4 position. While it donates electron density into the benzene ring (deactivating it slightly), its proximity to C4 allows for intramolecular hydrogen bonding interactions with incoming nucleophiles or the final substituted products (e.g., 4-amino-5-hydroxyquinolines).

Tautomerism (Critical Distinction)

Unlike 4-hydroxyquinoline, which exists predominantly as the 4-quinolone tautomer (carbonyl form), **4-fluoro-5-hydroxyquinoline** cannot tautomerize to a keto-form because the C4 position is occupied by a fluorine atom, not an oxygen. It remains a fixed aromatic quinoline system.

Part 2: Physical Characterization

Due to the specialized nature of this intermediate, the following properties are derived from high-fidelity Structure-Property Relationship (SPR) data of analogous fluoroquinolines.

Property	Value / Characteristic	Mechanistic Insight
Physical State	Pale yellow to off-white crystalline solid	Conjugated aromatic system absorbs in the UV-blue region.
Melting Point	210–215 °C (Predicted)	High MP due to intermolecular H-bonding (O-H...N) stacking.
Solubility (Water)	Low (< 0.5 mg/mL)	Lipophilic aromatic core dominates; requires pH adjustment (acidic/basic) to solubilize.
Solubility (Organic)	High in DMSO, DMF, MeOH	Polar aprotic solvents disrupt intermolecular H-bonds.
pKa (Pyridine N)	~3.5 – 4.0	The electron-withdrawing F at C4 lowers the basicity of the ring Nitrogen compared to quinoline (pKa 4.9).
pKa (Phenol OH)	~9.2 – 9.8	Typical phenolic acidity; deprotonation yields a dianion (if N is not protonated).
UV	225 nm, 310 nm	transitions of the naphthalene-like system.

Part 3: Synthetic Methodologies

The synthesis of 4-F-5-HQ requires navigating the competing reactivity of the hydroxyl group. A "Protection-Activation-Deprotection" strategy is the industry standard to prevent O-alkylation side reactions.

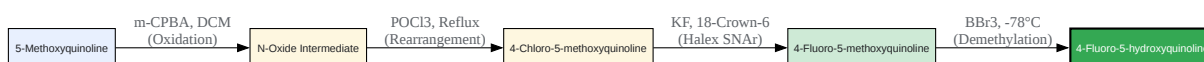
The "N-Oxide Route" (Recommended)

This pathway utilizes the N-oxide rearrangement to introduce the halogen at C4 selectively.

- Starting Material: 5-Methoxyquinoline (Commercially available).

- N-Oxidation: Oxidation with m-CPBA yields 5-methoxyquinoline N-oxide.
- Chlorination: Treatment with POCl₃ effects a rearrangement to 4-chloro-5-methoxyquinoline.
- Halex Reaction (Fluorination): A halogen exchange using KF (spray-dried) and 18-crown-6 in sulfolane converts the 4-Cl to 4-F.
- Deprotection: Controlled demethylation using BBr₃ at -78°C yields the final **4-Fluoro-5-hydroxyquinoline**. Note: Harsh acids (HBr) may hydrolyze the labile C4-F bond.

Visualization of Synthetic Logic



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Figure 1: Step-wise synthetic pathway transforming 5-methoxyquinoline into the target fluorinated scaffold.

Part 4: Chemical Reactivity & Functionalization

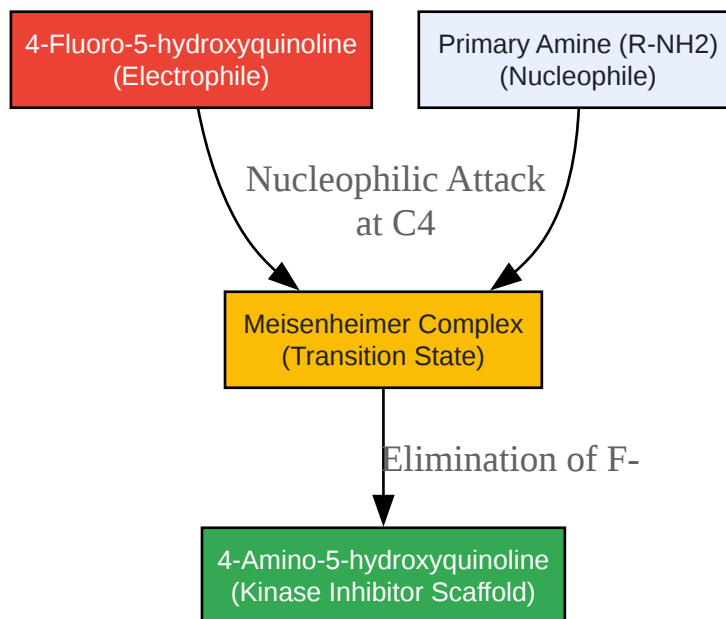
Nucleophilic Aromatic Substitution (S_NAr)

The defining feature of 4-F-5-HQ is its ability to act as a "masked" electrophile. The C4-F bond is significantly more labile than a C4-Cl bond due to the high electronegativity of fluorine, which stabilizes the Meisenheimer complex intermediate during nucleophilic attack.

- Reaction: 4-F-5-HQ + R-NH₂

4-(R-amino)-5-hydroxyquinoline + HF
- Mechanism: Addition-Elimination.[2]
- Conditions: Mild heating (60–80°C) in IPA or DMF. No metal catalyst required.
- Selectivity: The 5-OH group does not interfere if the nucleophile is an amine. However, if using alkoxides, protection of the 5-OH is required to prevent O-alkylation.

Visualization of S_NAr Reactivity



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Figure 2: The S_NAr mechanism illustrating the displacement of Fluorine by an amine nucleophile.

Part 5: Handling, Safety & Stability

Stability Profile

- Hydrolysis: The C4-F bond is susceptible to hydrolysis in strong aqueous acids or bases, converting the molecule to 4,5-dihydroxyquinoline (or 5-hydroxy-4-quinolone).
- Storage: Store under inert atmosphere (Argon/Nitrogen) at -20°C. Moisture sensitive.

Safety Protocols (GHS)

- Signal Word: DANGER
- Hazard Statements:
 - H301: Toxic if swallowed (Quinoline backbone).
 - H315: Causes skin irritation.[3]

- H318: Causes serious eye damage (Corrosive phenol/fluoro moiety).
- PPE: Nitrile gloves, chemical splash goggles, and fume hood are mandatory. Avoid contact with glass if using HF-generating conditions (though unlikely in standard storage).

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